Cas no 185021-62-9 (ethyl 2-amino-6-chloro-1H-indole-3-carboxylate)
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-amino-6-chloro-1H-indole-3-carboxylate
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ethyl 2-amino-6-chloro-1H-indole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027V8H-50mg |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
185021-62-9 | 95% | 50mg |
$332.00 | 2023-12-19 | |
| 1PlusChem | 1P027V8H-100mg |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
185021-62-9 | 95% | 100mg |
$479.00 | 2023-12-19 | |
| 1PlusChem | 1P027V8H-250mg |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
185021-62-9 | 95% | 250mg |
$657.00 | 2023-12-19 | |
| 1PlusChem | 1P027V8H-500mg |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
185021-62-9 | 95% | 500mg |
$999.00 | 2023-12-19 | |
| 1PlusChem | 1P027V8H-1g |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
185021-62-9 | 95% | 1g |
$1262.00 | 2023-12-19 | |
| 1PlusChem | 1P027V8H-2.5g |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
185021-62-9 | 95% | 2.5g |
$2414.00 | 2023-12-19 | |
| 1PlusChem | 1P027V8H-5g |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
185021-62-9 | 95% | 5g |
$3543.00 | 2023-12-19 | |
| 1PlusChem | 1P027V8H-10g |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
185021-62-9 | 95% | 10g |
$5224.00 | 2023-12-19 | |
| Enamine | EN300-11719353-0.05g |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
185021-62-9 | 95% | 0.05g |
$226.0 | 2023-11-13 | |
| Enamine | EN300-11719353-0.1g |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |
185021-62-9 | 95% | 0.1g |
$337.0 | 2023-11-13 |
ethyl 2-amino-6-chloro-1H-indole-3-carboxylate Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on ethyl 2-amino-6-chloro-1H-indole-3-carboxylate
Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate (CAS No. 185021-62-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate, identified by its unique chemical signature under the registry number CAS No. 185021-62-9, represents a significant compound in the realm of pharmaceutical chemistry. This intermediate has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents. The structural framework of this compound, featuring an indole core substituted with amino, chloro, and carboxylate functionalities, makes it a valuable precursor for constructing complex pharmacophores.
The indole scaffold is a well-documented motif in medicinal chemistry, renowned for its presence in numerous pharmacologically relevant compounds. The incorporation of an amino group at the 2-position and a chloro substituent at the 6-position introduces unique reactivity patterns that facilitate further functionalization. Additionally, the ethyl ester group at the 3-position provides a handle for subsequent transformations, such as hydrolysis to yield a free carboxylic acid or amidation to introduce amine-reactive groups. These features collectively enhance the compound's utility as a building block in synthetic chemistry.
In recent years, ethyl 2-amino-6-chloro-1H-indole-3-carboxylate has been explored in several innovative drug discovery programs. One notable area of interest is its role in the synthesis of indole-based kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By leveraging the reactivity of this intermediate, researchers have developed novel inhibitors targeting specific kinases with high selectivity and potency. For instance, modifications to the indole core have led to compounds exhibiting inhibitory activity against tyrosine kinases, which are crucial in cancer therapy.
The chloro substituent on the indole ring not only influences electronic properties but also serves as a versatile handle for cross-coupling reactions. Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce aryl or heteroaryl groups at various positions of the indole ring. These reactions are instrumental in generating structurally diverse derivatives with tailored biological activities. Furthermore, the carboxylate moiety can be utilized for peptide coupling or for further derivatization via ester hydrolysis or amidation, expanding the synthetic possibilities.
Advances in computational chemistry have also enhanced the utilization of ethyl 2-amino-6-chloro-1H-indole-3-carboxylate in drug design. Molecular modeling studies have elucidated how structural modifications influence binding affinity and selectivity to biological targets. These insights have guided rational drug design efforts, leading to optimized analogs with improved pharmacokinetic profiles. Additionally, virtual screening techniques have been employed to identify potential lead compounds derived from this intermediate, streamlining the drug discovery process.
The role of ethyl 2-amino-6-chloro-1H-indole-3-carboxylate extends beyond kinase inhibitors. It has been utilized in the synthesis of antimicrobial agents, where indole derivatives exhibit promising activity against resistant bacterial strains. The structural diversity achievable through modifications of this intermediate has enabled the development of compounds with enhanced efficacy and reduced toxicity compared to existing antibiotics. This underscores its importance as a versatile scaffold in antimicrobial drug discovery.
In conclusion, ethyl 2-amino-6-chloro-1H-indole-3-carboxylate (CAS No. 185021-62-9) stands as a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity patterns make it indispensable for constructing biologically active molecules across various therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a critical tool in medicinal chemistry and drug development pipelines.
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